molecular formula C7H11NO3 B085842 Ethyl 3-oxopyrrolidine-1-carboxylate CAS No. 14891-10-2

Ethyl 3-oxopyrrolidine-1-carboxylate

Cat. No. B085842
CAS RN: 14891-10-2
M. Wt: 157.17 g/mol
InChI Key: DQYGBMLEVQLDQC-UHFFFAOYSA-N
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Description

Ethyl 3-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C7H11NO3 . It has a molecular weight of 157.17 g/mol . The IUPAC name for this compound is ethyl 3-oxo-1-pyrrolidinecarboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 3-oxopyrrolidine-1-carboxylate is 1S/C7H11NO3/c1-2-11-7(10)8-4-3-6(9)5-8/h2-5H2,1H3 . The Canonical SMILES structure is CCOC(=O)N1CCC(=O)C1 .


Physical And Chemical Properties Analysis

Ethyl 3-oxopyrrolidine-1-carboxylate has a molecular weight of 157.17 g/mol . It has a computed XLogP3-AA value of 0 . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 2 rotatable bonds . The exact mass and monoisotopic mass of the compound is 157.07389321 g/mol . The topological polar surface area is 46.6 Ų .

Safety and Hazards

Ethyl 3-oxopyrrolidine-1-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Pyrrolidine, the core structure of Ethyl 3-oxopyrrolidine-1-carboxylate, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that Ethyl 3-oxopyrrolidine-1-carboxylate and its derivatives could have potential applications in drug discovery and development .

Mechanism of Action

Target of Action

Ethyl 3-oxopyrrolidine-1-carboxylate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the compound contains a pyrrolidine ring, which is a versatile scaffold in drug discovery . The interaction of this compound with its targets and the resulting changes would depend on the specific targets it interacts with.

Biochemical Pathways

Compounds with a pyrrolidine ring are known to be involved in a variety of biological activities . The downstream effects would depend on the specific pathways that this compound affects.

Pharmacokinetics

It’s known that the compound is soluble in most organic solvents but insoluble in water . This suggests that its bioavailability could be influenced by its solubility properties.

Action Environment

The action, efficacy, and stability of Ethyl 3-oxopyrrolidine-1-carboxylate can be influenced by environmental factors. For instance, its stability is pH-dependent. In acidic environments (pH < 2), the Boc protecting group it contains may undergo hydrolysis, reducing the compound’s stability. In neutral or slightly acidic environments (ph 4-6), it can exist relatively stably .

properties

IUPAC Name

ethyl 3-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-11-7(10)8-4-3-6(9)5-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYGBMLEVQLDQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298884
Record name ethyl 3-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxopyrrolidine-1-carboxylate

CAS RN

14891-10-2
Record name 14891-10-2
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Record name ethyl 3-oxopyrrolidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14891-10-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of ethyl 3-oxopyrrolidine-1-carboxylate in the synthesis of camptothecin?

A: Ethyl 3-oxopyrrolidine-1-carboxylate is a crucial intermediate in the synthesis of 2,3-dihydro-1H-pyrrolo[3,2-b]quinoline. [] This specific isomer is formed through a base-catalyzed Friedlander condensation reaction where ethyl 3-oxopyrrolidine-1-carboxylate reacts with an appropriate aromatic aldehyde. While not the desired isomer for camptothecin synthesis, its formation allows researchers to understand the regioselectivity of the reaction and optimize conditions to favor the synthesis of the desired 2,3-dihydro-1H-pyrrolo[3,4-b]quinoline isomer.

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